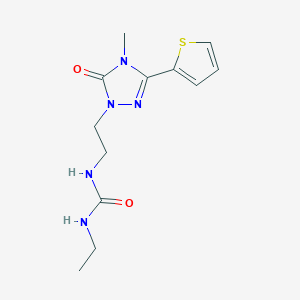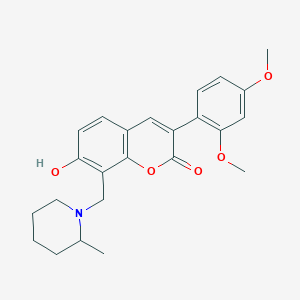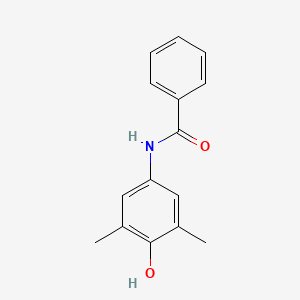![molecular formula C26H28FN5O2S B2720331 N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-63-6](/img/no-structure.png)
N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar triazole compounds involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl-[1,2,4]-triazolo-[4,3-a]-quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to synthesize novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .
Molecular Structure Analysis
Triazoles are heterocyclic compounds with five members containing three nitrogen and two carbon atoms . There are two tautomeric triazoles, 1, 2, 3-triazole and 1, 2, 4-triazole . The triazole nucleus is present as a central structural component in a number of drug classes .
Chemical Reactions Analysis
Triazoles can be utilized as a linker and exhibit bio-isosteric effects on the holding of peptides, aromatic ring, double bonds, and imidazole ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Applications De Recherche Scientifique
Pharmacological Potentials
Triazole compounds, which include the structure of the compound , are known for their versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
Antifungal Applications
Triazole nucleus is present in a number of antifungal drugs . Some compounds similar to the one have shown weak to good antifungal activities against Rhizoctonia cerealis .
Anticancer Applications
Triazole derivatives have been studied for their DNA intercalation activities as anticancer agents . The unique structure of the compound makes it an ideal candidate for drug discovery and development, especially in the field of oncology.
Antioxidant Applications
Triazole derivatives have also been studied for their antioxidant potential . Antioxidants are important compounds that reduce or eliminate free radicals, thus protecting cells against oxidative injury .
Antibacterial Applications
Triazole nucleus is present in a number of antibacterial drugs . Azoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
Antiviral Applications
Triazole derivatives have been studied for their antiviral potential . The literature-based design of triazole moiety is present in a number of antiviral drugs .
Mécanisme D'action
Orientations Futures
Triazoles have shown a wide spectrum of biological activities, making them a promising class of compounds for further exploration . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of 4-fluorobenzyl mercaptan with 5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride in the presence of N-cyclohexyl-N,N-dimethylamine to form the desired compound.", "Starting Materials": [ "4-fluorobenzyl mercaptan", "5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride", "N-cyclohexyl-N,N-dimethylamine" ], "Reaction": [ "Step 1: 4-fluorobenzyl mercaptan is reacted with 5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride in the presence of N-cyclohexyl-N,N-dimethylamine in anhydrous dichloromethane at room temperature for 24 hours.", "Step 2: The reaction mixture is then washed with water and the organic layer is separated and dried over anhydrous sodium sulfate.", "Step 3: The solvent is removed under reduced pressure and the crude product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the desired compound." ] } | |
Numéro CAS |
1111221-63-6 |
Nom du produit |
N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Formule moléculaire |
C26H28FN5O2S |
Poids moléculaire |
493.6 |
Nom IUPAC |
N-cyclohexyl-1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H28FN5O2S/c1-2-14-31-24(34)21-13-10-18(23(33)28-20-6-4-3-5-7-20)15-22(21)32-25(31)29-30-26(32)35-16-17-8-11-19(27)12-9-17/h8-13,15,20H,2-7,14,16H2,1H3,(H,28,33) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



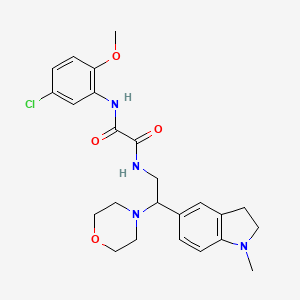
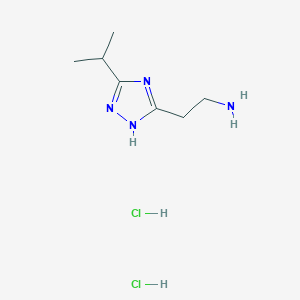
![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720254.png)
![4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2720255.png)
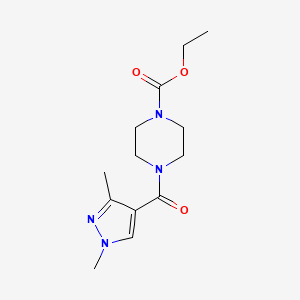
![1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2720259.png)
![5-[(3-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2720260.png)
![3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde](/img/structure/B2720261.png)
![2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2720262.png)
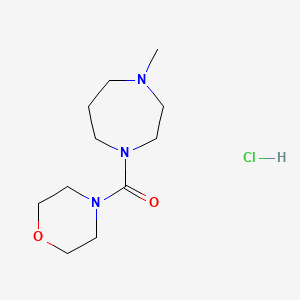
![2-methoxy-5-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2720264.png)
